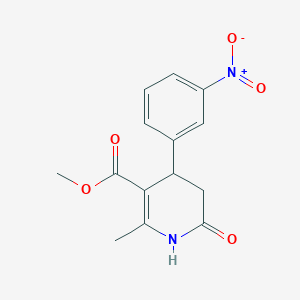
N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. This increase in GABA levels results in a decrease in neuronal excitability, which can help to reduce seizures, cravings for addictive substances, and hyperactivity in individuals with ADHD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase GABA levels in the brain. This increase in GABA levels can result in a decrease in neuronal excitability, which can help to reduce seizures, cravings for addictive substances, and hyperactivity in individuals with ADHD. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide for lab experiments is its high yield and purity, which makes it suitable for use in various research applications. Additionally, this compound has been extensively studied for its potential therapeutic applications in various neurological disorders, making it a promising candidate for further research. However, one of the main limitations of this compound is its potential toxicity, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, including investigating its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various neurological disorders. Finally, research on the potential side effects and toxicity of this compound is needed to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. This compound has several advantages for lab experiments, including its high yield and purity and extensive research on its potential therapeutic applications. However, its potential toxicity is a limitation that needs to be addressed in future research.
Méthodes De Synthèse
N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-nitrobenzamide with cyclopentylmagnesium bromide, followed by reduction of the resulting intermediate with lithium aluminum hydride and subsequent reaction with piperidine-1-sulfonyl chloride. The final product is obtained in high yield and purity, making it suitable for use in various research applications.
Applications De Recherche Scientifique
N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). It has been shown to be a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the metabolism of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability.
Propriétés
IUPAC Name |
N-cyclopentyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-17-10-9-15(25(22,23)20-11-5-2-6-12-20)13-16(17)18(21)19-14-7-3-4-8-14/h9-10,13-14H,2-8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRPZPMOQOQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)
![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![N-[1-{[(3-acetylphenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]-4-methoxybenzamide](/img/structure/B4928269.png)
![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)
![2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)

![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4928300.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)